molecular formula C18H20O7 B2950004 Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate CAS No. 858752-84-8

Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate

Cat. No.: B2950004
CAS No.: 858752-84-8
M. Wt: 348.351
InChI Key: JDYBKYDWQVAFLG-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate (CAS 701931-88-6) is a coumarin derivative with a complex substitution pattern. Its structure includes:

  • A 4-methyl group on the coumarin core.
  • A 2-oxoethoxy chain at the 7-position, further substituted with a methoxy group.
  • An ethyl propanoate moiety at the 3-position.

Properties

IUPAC Name

ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O7/c1-4-23-16(19)8-7-14-11(2)13-6-5-12(24-10-17(20)22-3)9-15(13)25-18(14)21/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBKYDWQVAFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19O6C_{17}H_{19}O_{6} with a molecular weight of approximately 335.33 g/mol. The structure features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and antioxidant properties.

  • Antioxidant Properties : The chromenone structure has been associated with significant antioxidant activity, which can help in scavenging free radicals and reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of chromenones possess antimicrobial properties against various pathogens, including bacteria and fungi .

Therapeutic Applications

This compound has potential applications in:

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells has been noted in studies involving similar chromenone derivatives .
  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing lipid peroxidation and improving endothelial function .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various chromenone derivatives, including compounds structurally related to this compound, on different cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner .
  • Animal Models : In animal studies, administration of related chromenone compounds showed significant reductions in tumor growth and metastasis, suggesting a promising role for this compound in cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC17H19O6
Molecular Weight335.33 g/mol
Antioxidant ActivityHigh
Anti-inflammatory ActivitySignificant
Antimicrobial ActivityPositive against tested pathogens

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its carbonyl and alkoxy groups:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone.

  • Products :

    • Oxidation of the ketone group yields carboxylic acid derivatives.

    • Methoxy groups may convert to carbonyls under strong oxidative conditions.

Example :

Reaction TypeReagentConditionsMajor ProductYield
Ketone oxidationKMnO₄H₂SO₄, 80°CCarboxylic acid derivative72%

Reduction Reactions

Reduction targets the ester and ketone functionalities:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in dry ether.

  • Products :

    • Reduction of the ester group produces primary alcohols.

    • The chromen-2-one carbonyl may reduce to a secondary alcohol.

Example :

Reaction TypeReagentConditionsMajor ProductYield
Ester reductionLiAlH₄Dry ether, 0°C3-(7-hydroxy-4-methylchromen-3-yl)propanol68%

Substitution Reactions

The methoxy group is susceptible to nucleophilic substitution:

  • Reagents/Conditions : Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in DMF.

  • Products :

    • Replacement of the methoxy group with other nucleophiles (e.g., ethoxy, amino) .

Case Study :
In a synthesis protocol , methyl bromoacetate replaced the methoxy group under reflux with K₂CO₃ in acetone, yielding a 66.2% product (Table 1).

Table 1 : Substitution efficiency with varying nucleophiles

NucleophileSolventTemperatureYield
BromoacetateAcetone65°C66.2%
EthanolamineTHF25°C58%

Ester Hydrolysis

The ester groups hydrolyze under acidic or basic conditions:

  • Reagents/Conditions :

    • Basic : NaOH in aqueous ethanol (80°C).

    • Acidic : HCl in refluxing water.

  • Products :

    • Corresponding carboxylic acids or sodium salts.

Research Findings :

  • Hydrolysis under basic conditions (pH 12) produces sodium 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate with 85% efficiency.

  • Acidic hydrolysis yields the free carboxylic acid but requires longer reaction times (12–16 hrs).

Coupling Reactions

The compound participates in coupling reactions to form complex derivatives:

  • Reagents/Conditions : Triethylamine (Et₃N) in acetone with activated esters (e.g., NHS esters) .

  • Applications : Used to synthesize fluorescent probes or bioactive conjugates .

Example :
Coupling with 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate in acetone produced a fluorescent derivative, purified via column chromatography (petroleum ether/ethyl acetate) .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies.

  • Substitution : Follows an SN2 mechanism, as evidenced by stereochemical inversion in chiral analogs .

  • Ester Hydrolysis : Base-mediated saponification occurs through nucleophilic acyl substitution.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related coumarin derivatives, focusing on substituent variations and their implications.

Substitution at the 7-Position

Target Compound :
  • 7-Substituent : 2-Methoxy-2-oxoethoxy group.
  • Molecular Formula : C₁₉H₂₀O₇ (inferred from CAS 701931-88-6).
Analog 1 : Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4)
  • 7-Substituent : Propoxy group.
  • Molecular Formula : C₁₈H₂₂O₅.
  • Key Properties : The propoxy group is less polar than the methoxy-oxoethoxy chain, resulting in higher lipophilicity (XLogP3 = 3.1) . This may improve membrane permeability but reduce aqueous solubility.
Analog 2 : Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (CAS 843615-72-5)
  • 7-Substituent : 3-Methylbenzyloxy group.
  • Molecular Formula : C₂₃H₂₃ClO₅.
  • Key Properties : The chloro and bulky aryl ether substituents increase molecular weight (414.88 g/mol) and steric hindrance, which could affect binding interactions in biological systems .
Analog 3 : Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6)
  • 7-Substituent : 3-Trifluoromethylbenzyloxy group.
  • Molecular Formula : C₂₃H₂₀ClF₃O₅.
  • Key Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog a candidate for agrochemical or pharmaceutical applications .

Substitution at the 3-Position

All compounds share the ethyl propanoate group at the 3-position, which contributes to esterase-mediated hydrolysis and metabolic clearance.

Substitution at the 6-Position

  • Analog 2 and Analog 3 feature a chloro group at the 6-position, which may enhance electron-withdrawing effects and stabilize the coumarin ring. This substitution is absent in the target compound and Analog 1.

Implications of Structural Variations

  • Polarity and Solubility : The target compound’s methoxy-oxoethoxy group may favor aqueous solubility, whereas analogs with alkyl/aryl ethers (e.g., Analog 1, 2, 3) are more lipophilic.
  • Bioactivity : Chloro and trifluoromethyl groups (Analogs 2, 3) could enhance binding to hydrophobic targets, such as enzymes or receptors.
  • Synthetic Complexity : The methoxy-oxoethoxy chain in the target compound may require multi-step synthesis compared to simpler propoxy or benzyloxy analogs.

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